2(1H)-Quinoxalinone, 3-benzyl-1-(3-(dimethylamino)propyl)-
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Overview
Description
2(1H)-Quinoxalinone, 3-benzyl-1-(3-(dimethylamino)propyl)- is a heterocyclic compound that belongs to the quinoxalinone family. Quinoxalinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinoxalinone core with a benzyl group and a dimethylamino propyl side chain, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 3-benzyl-1-(3-(dimethylamino)propyl)- typically involves the condensation of o-phenylenediamine with a suitable diketone or keto acid, followed by further functionalization to introduce the benzyl and dimethylamino propyl groups. One common method involves the reaction of o-phenylenediamine with benzil in the presence of a suitable catalyst to form the quinoxalinone core. Subsequent alkylation with 3-(dimethylamino)propyl chloride introduces the dimethylamino propyl side chain .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone, 3-benzyl-1-(3-(dimethylamino)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalinones.
Substitution: The benzyl and dimethylamino propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline derivatives, while reduction can produce dihydroquinoxalinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Research has indicated its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone, 3-benzyl-1-(3-(dimethylamino)propyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with a similar core structure but lacking the benzyl and dimethylamino propyl groups.
Dihydroquinoxalinone: A reduced form of quinoxalinone with different chemical properties.
Benzylquinoxaline: A compound with a benzyl group attached to the quinoxaline core but without the dimethylamino propyl side chain.
Uniqueness
2(1H)-Quinoxalinone, 3-benzyl-1-(3-(dimethylamino)propyl)- is unique due to the presence of both the benzyl and dimethylamino propyl groups, which may enhance its biological activity and specificity. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development .
Properties
CAS No. |
117928-83-3 |
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Molecular Formula |
C20H23N3O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-benzyl-1-[3-(dimethylamino)propyl]quinoxalin-2-one |
InChI |
InChI=1S/C20H23N3O/c1-22(2)13-8-14-23-19-12-7-6-11-17(19)21-18(20(23)24)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 |
InChI Key |
YBKLKPCEEQYCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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